molecular formula C7H7BrFNO B14906829 2-Bromo-4-(2-fluoroethoxy)pyridine

2-Bromo-4-(2-fluoroethoxy)pyridine

Cat. No.: B14906829
M. Wt: 220.04 g/mol
InChI Key: CAHHYEZKGMFJEI-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-fluoroethoxy)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of a bromine atom at the 2-position and a 2-fluoroethoxy group at the 4-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine typically involves the bromination of 4-(2-fluoroethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 4-(2-fluoroethoxy)-2-phenylpyridine .

Scientific Research Applications

2-Bromo-4-(2-fluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-fluoroethoxy)pyridine depends on its application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluoroethoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(2-fluoroethoxy)pyridine is unique due to the presence of both bromine and 2-fluoroethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

2-bromo-4-(2-fluoroethoxy)pyridine

InChI

InChI=1S/C7H7BrFNO/c8-7-5-6(1-3-10-7)11-4-2-9/h1,3,5H,2,4H2

InChI Key

CAHHYEZKGMFJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCCF)Br

Origin of Product

United States

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